Engineered Metabolic Profile: Reduced CYP-Mediated Clearance and Introduction of Renal Excretion to Mitigate DDI Risk
PF-06815189 was specifically engineered via late-stage microsomal oxidation to reduce its clearance by cytochrome P450 (CYP) enzymes and introduce renal clearance, thereby minimizing its risk as a 'victim' of drug-drug interactions (DDI) [1]. This is a key differentiator from its parent compound (PDE2 inhibitor 1) and from other PDE2 inhibitors not optimized for this profile. The compound exhibits a mixed metabolic profile with a significant renal clearance component: 22% in rat, 48% in dog, and 26% in nonhuman primate (NHP) [1]. This contrasts with many other PDE2 inhibitors that rely primarily on hepatic CYP-mediated metabolism, making them more susceptible to DDI liabilities.
| Evidence Dimension | Renal Clearance (% of total dose) |
|---|---|
| Target Compound Data | Rat: 22%, Dog: 48%, NHP: 26% |
| Comparator Or Baseline | Parent PDE2 inhibitor 1 (prior to oxidation) |
| Quantified Difference | Introduction of a renal clearance pathway (0% → 22-48%) |
| Conditions | In vivo pharmacokinetic study in rat, dog, and nonhuman primate (NHP) |
Why This Matters
For in vivo studies, particularly those involving polypharmacy or models of complex disease, minimizing DDI risk is critical for data integrity and translational validity.
- [1] Stepan AF, et al. Late-Stage Microsomal Oxidation Reduces Drug-Drug Interaction and Identifies Phosphodiesterase 2A Inhibitor PF-06815189. ACS Med Chem Lett. 2018 Jan 4;9(2):68-72. View Source
